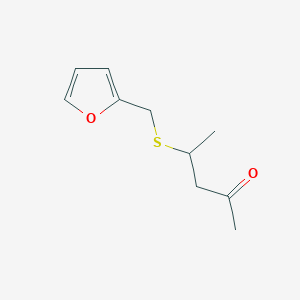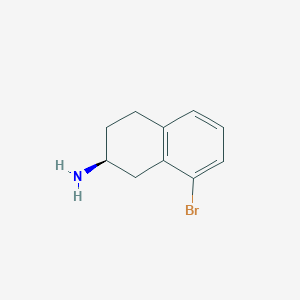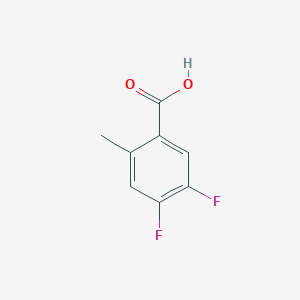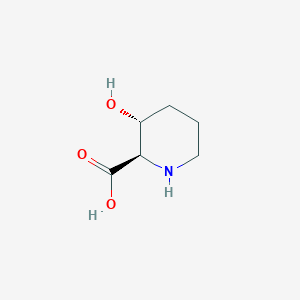
4-Furfurylthio-2-pentanone
Overview
Description
Synthesis Analysis
The synthesis of 4-Furfurylthio-2-pentanone can be approached through various chemical pathways. One such pathway includes the use of furfural as a precursor, which can be transformed into furfuryl alcohol and subsequently into the desired compound through a series of reactions involving hydrogenation and functional group transformations. Techniques such as the Achmatowicz rearrangement have been explored for synthesizing structurally related compounds from furfural, demonstrating the versatility of furfural as a starting material in synthetic organic chemistry (Simeonov, Ravutsov, & Mihovilovic, 2019).
Molecular Structure Analysis
The molecular structure of this compound, like its furfural-based counterparts, is characterized by the presence of furan rings and functional groups that significantly influence its chemical behavior and physical properties. Computational studies, including density functional theory (DFT) calculations, have been employed to investigate the molecular geometry, vibrational frequencies, and electronic properties of similar furanic compounds, providing insights into their stability and reactivity (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).
Chemical Reactions and Properties
Furfural derivatives, including this compound, undergo various chemical reactions that are pivotal in their synthesis and applications. These reactions include hydrogenation, furan ring-opening, and the formation of carbon-carbon bonds through aldol condensation. The catalytic conversion of furfural to valuable diols and other chemicals showcases the diverse reactivity of these compounds under different catalytic conditions (Xu et al., 2011).
Physical Properties Analysis
The physical properties of this compound, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are crucial for its application in flavor and fragrance formulations, where volatility and solubility play significant roles. Studies on related furfural derivatives provide a basis for understanding the physicochemical characteristics of these compounds (Kerscher & Grosch, 1998).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards nucleophiles and electrophiles, acidity of protons adjacent to carbonyl groups, and susceptibility to oxidation, are key to its utility in synthetic chemistry and applications in flavor and fragrance industries. The interaction of furfural derivatives with catalysts and reagents highlights the importance of understanding these chemical properties for the development of new synthetic methodologies and products (Nakagawa, Tamura, & Tomishige, 2013).
Scientific Research Applications
Biomass Conversion
4-Furfurylthio-2-pentanone plays a role in the conversion of biomass, particularly in the production of biofuels. An et al. (2019) discuss the use of 2-pentanone, a related compound, in a biphasic process for converting xylose, a biomass by-product, into furfural. This conversion is crucial for maximizing the economics of biomass-based fuel production (An et al., 2019).
Aroma Compound Formation
Cerny and Davidek (2003) explored the formation of aroma compounds from ribose and cysteine during the Maillard reaction, where sulfur aroma compounds like this compound play a significant role. This study provides insights into the chemical pathways that lead to the formation of these aroma compounds (Cerny & Davidek, 2003).
Chemical Stability and Oxidation
The oxidative stability of odor-active thiols, including compounds related to this compound, was studied by Hofmann et al. (1996). Their research focused on how these thiols oxidize over time and the conditions that affect their stability (Hofmann et al., 1996).
Solvent Applications
Wang et al. (2020) investigated the use of 2-pentanone, a related compound, in solvent applications. Their study provides insights into the separation processes involving this compound, which is relevant for understanding the broader applications of similar ketones (Wang et al., 2020).
Photocatalysis
Nakanishi et al. (2017) researched the photocatalytic hydrogenation of furfural in 2-pentanol suspensions, highlighting a process where compounds like this compound could play a role. This study shows the potential for photocatalytic processes in chemical synthesis (Nakanishi et al., 2017).
Ecological Impact
Sun et al. (2021) examined the ecological impact of 2-pentanone, a related compound, focusing on its interaction with superoxide dismutase in soil organisms. This research is crucial for understanding the environmental and ecological risks of similar compounds (Sun et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
4-Furfurylthio-2-pentanone, also known as 4-[(2-Furanylmethyl)thio]-2-pentanone, is primarily used as a flavouring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. The compound interacts with these receptors to produce a meaty aroma .
Pharmacokinetics
As a flavouring agent, it is generally recognized as safe by the joint fao/who expert committee on food additives (jecfa), indicating no safety concern at current levels of intake .
Result of Action
The primary result of this compound’s action is the perception of a meaty aroma when it is included in food products . This can enhance the sensory experience of consuming these products, making them more appealing to consumers.
properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-8(11)6-9(2)13-7-10-4-3-5-12-10/h3-5,9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNKNKANRUMCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)SCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870148 | |
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; meaty aroma | |
| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
288.00 to 289.00 °C. @ 760.00 mm Hg | |
| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Insoluble in fat, 50% soluble in ethanol (in ethanol) | |
| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.088-1.096 | |
| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
180031-78-1 | |
| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180031-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Furfurylthio-2-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180031781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FURFURYLTHIO-2-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5N093JFRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)


![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)






![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)


